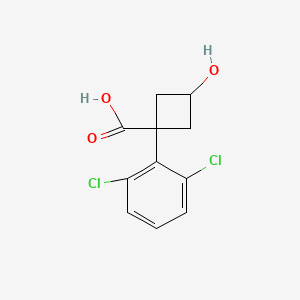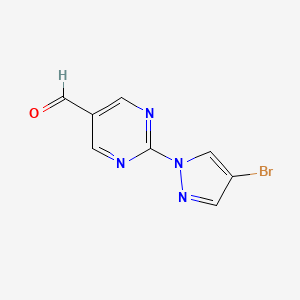![molecular formula C13H14ClF3O B13246508 3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane](/img/structure/B13246508.png)
3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane is a chemical compound that features a chloromethyl group and a trifluoromethyl-substituted phenyl group attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloromethyl Group: Chloromethylation can be achieved using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Attachment of the Trifluoromethyl-Substituted Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane: Unique due to the presence of both chloromethyl and trifluoromethyl groups.
3-(Chloromethyl)-2-phenyl oxane: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-[4-(Trifluoromethyl)phenyl]oxane: Lacks the chloromethyl group, affecting its reactivity and applications.
Uniqueness
The combination of the chloromethyl and trifluoromethyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H14ClF3O |
|---|---|
分子量 |
278.70 g/mol |
IUPAC名 |
3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane |
InChI |
InChI=1S/C13H14ClF3O/c14-8-10-2-1-7-18-12(10)9-3-5-11(6-4-9)13(15,16)17/h3-6,10,12H,1-2,7-8H2 |
InChIキー |
QZNZCJZJOFBFID-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(OC1)C2=CC=C(C=C2)C(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


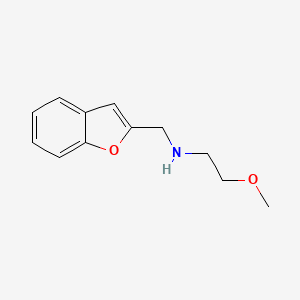
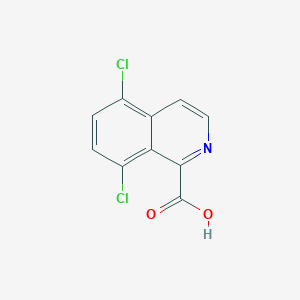
![1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13246431.png)
![2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13246435.png)
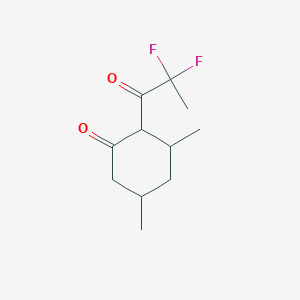
![2-{[1-(4-Iodophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13246455.png)
![N-[1-(2-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B13246458.png)
![N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide](/img/structure/B13246459.png)
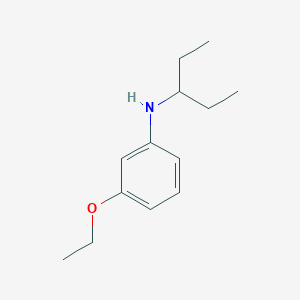

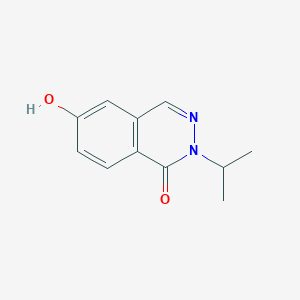
![2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13246496.png)
